2-(Morpholin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(Morpholin-2-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C14H16N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with morpholine. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with morpholine occurs in the presence of a copper catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-carboxamide derivatives with amine groups.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Morpholin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to inhibit certain enzymes and pathways critical for cancer cell survival and proliferation . For example, it may inhibit translation elongation factor 2, leading to reduced protein synthesis in cancer cells .
Comparison with Similar Compounds
2-(Morpholin-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives:
2-(Morpholin-2-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(Morpholin-2-yl)quinoline-4-amine: Contains an amine group instead of a carboxamide group.
4-Hydroxy-2-quinoline: A hydroxyl group at the 4-position instead of a carboxamide group.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activities.
Properties
IUPAC Name |
2-morpholin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11/h1-4,7,13,16H,5-6,8H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWFNYEFLEVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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